Orcinol gentiobioside

Description

Overview of Glycosidic Compounds in Natural Product Chemistry

Glycosides are a vast and diverse class of compounds found throughout nature, particularly in the plant kingdom. numberanalytics.com They are characterized by a molecular structure in which a sugar portion, known as the glycone, is chemically linked to a non-sugar moiety, called the aglycone, via a glycosidic bond. numberanalytics.com This linkage is pivotal to their stability and biological function. numberanalytics.com

The classification of glycosides can be based on several factors, including the type of sugar, the nature of the aglycone, and the type of glycosidic bond (O-, N-, S-, or C-glycosidic). numberanalytics.com The glycone can be a simple monosaccharide or a more complex di- or oligosaccharide, while the aglycone can be a phenol, alcohol, steroid, or other organic molecule. numberanalytics.comnumberanalytics.com This structural variety gives rise to a wide array of biological activities. numberanalytics.comnih.gov Historically, glycosides have been utilized in traditional medicine for centuries, with well-known examples including cardiac glycosides for heart conditions. numberanalytics.com

Significance of Phenolic Glycosides in Biological Systems

Phenolic glycosides are a major subgroup of glycosides where the aglycone is a phenolic compound. nih.gov These compounds are of particular interest due to their widespread biological activities, which are largely attributed to the phenolic moiety. oup.comresearchgate.net The presence of one or more hydroxyl groups on an aromatic ring allows them to act as potent antioxidants by scavenging harmful free radicals like reactive oxygen and nitrogen species. oup.com This antioxidant capability is a key factor in their protective effects against various diseases. researchgate.net

The sugar component of phenolic glycosides plays a crucial role in their bioavailability. nih.gov The glycosylation of phenolic compounds generally increases their water solubility and stability, which can facilitate their absorption and transport within biological systems. nih.govnih.gov Once absorbed, the glycoside can be hydrolyzed by enzymes, releasing the bioactive aglycone. nih.gov

Historical Perspective on the Isolation and Preliminary Characterization of Orcinol (B57675) Gentiobioside

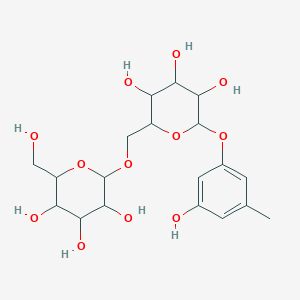

Orcinol gentiobioside was first isolated and identified from the seeds of Semecarpus anacardium. Its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) techniques, and it was characterized as 1-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyloxy-3-hydroxy-5-methylbenzene. The compound has since been isolated from other plant sources as well, including the rhizomes of Curculigo orchioides and Curculigo breviscapa. medchemexpress.comnih.govglpbio.com

Current State of Research and Identified Knowledge Gaps for this compound

Current research on this compound is primarily focused on its potential therapeutic applications. smolecule.comnih.gov Studies have indicated its potential as an anti-diabetic and hepatoprotective agent. smolecule.com Research suggests it may stimulate insulin (B600854) secretion and improve glucose uptake in muscle cells. smolecule.com Additionally, it has shown protective effects against liver damage caused by toxins and oxidative stress. smolecule.com A very recent study in 2024 has also highlighted its role in inhibiting osteoclastogenesis, suggesting potential applications in treating osteoporosis. nih.gov

Despite these promising findings, there are several knowledge gaps. The precise mechanisms of action underlying its biological activities are still under investigation. smolecule.com While antioxidant and anti-inflammatory properties are suggested, more detailed cellular and molecular studies are needed for confirmation. smolecule.com Furthermore, while the synthesis of this compound is known to involve glycosylation reactions, detailed synthetic routes are not extensively documented. smolecule.com

Rationale for Advanced Academic Investigation into this compound

The unique combination of a phenolic aglycone (orcinol) and a specific disaccharide (gentiobiose) in this compound distinguishes it from many other glycosides and likely contributes to its distinct biological activities. smolecule.com Its reported hepatoprotective and glucose-regulating properties make it a compelling candidate for further drug development, particularly for metabolic disorders. smolecule.com Advanced academic investigation is warranted to fully elucidate its mechanisms of action, optimize its synthesis, and explore its full therapeutic potential. A deeper understanding of its structure-activity relationship could also pave the way for the design of novel and more potent analogues.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H28O12 | nih.gov |

| Molecular Weight | 448.4 g/mol | nih.gov |

| XLogP3 | -2.4 | nih.gov |

| Hydrogen Bond Donor Count | 8 | smolecule.com |

| Hydrogen Bond Acceptor Count | 12 | smolecule.com |

| Melting Point | 117-120 °C | chemicalbook.com |

| Boiling Point (Predicted) | 781.5 ± 60.0 °C | chemicalbook.com |

| Density (Predicted) | 1.63 ± 0.1 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 9.55 ± 0.10 | chemicalbook.com |

Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Chloroform | Soluble | chemicalbook.com | |

| Dichloromethane | Soluble | chemicalbook.com | |

| Ethyl Acetate (B1210297) | Soluble | chemicalbook.com | |

| DMSO | Soluble | chemicalbook.com | |

| Acetone | Soluble | chemicalbook.com | |

| Ethanol | 25 mg/mL (55.75 mM) | Requires sonication | medchemexpress.com |

| 10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.25 mg/mL (2.79 mM) | Clear solution | medchemexpress.com |

| 10% EtOH >> 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (2.79 mM) | Clear solution | medchemexpress.com |

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Profile and Natural Distribution of Orcinol Gentiobioside

Botanical Origin and Chemotaxonomic Significance of Orcinol (B57675) Gentiobioside

The presence of specific chemical compounds like Orcinol gentiobioside can serve as a marker for certain plant families and genera, aiding in their classification and the study of their evolutionary relationships.

The Gentianaceae family is known for a rich diversity of phytochemicals, particularly secoiridoids, xanthones, flavonoids, and various glycosides. mdpi.comresearchgate.netdtu.dk Phenolic compounds and their glycosidic forms are also prevalent within this family. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.gov While numerous phenolic glycosides have been isolated from various genera such as Gentiana, current scientific literature does not prominently report the specific isolation of this compound from plants within the Gentianaceae family. nih.govnih.gov The chemotaxonomic significance of the family is largely defined by bitter secoiridoid glucosides like gentiopicroside and swertiamarin, as well as a wide array of complex xanthones. researchgate.netsemanticscholar.org

The genus Curculigo is a significant source of this compound and related phenolic glycosides. nih.govmdpi.com Phytochemical investigations across different species of this genus have consistently led to the isolation of these compounds, primarily from the underground parts of the plants.

Phytochemical studies on the rhizomes of Curculigo breviscapa have led to the isolation of various norlignans. nih.gov While the genus is known for phenolic glucosides, specific reports detailing the isolation of this compound from C. breviscapa are not as prevalent as for other species within the genus.

The rhizomes of Curculigo orchioides are a well-documented source of this compound. neist.res.in Several studies have successfully isolated and identified this compound from the plant's rhizomes. researchgate.netresearchgate.netjapsonline.comsemanticscholar.org The compound is often referred to by its systematic name, 3-hydroxy-5-methylphenol-1-O-[β-glucopyranosyl-(1-6)-β-D-glucopyranoside], in phytochemical literature. nih.govresearchgate.netjapsonline.comsemanticscholar.org Another study identified orcinol-1-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside from the rhizomes, which corresponds to this compound. nih.gov It is considered one of the major phenolic glucosides in the rhizome of this plant, alongside other related compounds like orcinol glucoside. nih.govmdpi.comnih.gov Quantitative analysis has shown that the content of these glucosides can vary based on the geographical location where the plant is collected. nih.gov

Curculigo latifolia is another species rich in phenolic compounds. f1000research.comnih.gov Studies have identified this compound in the methanolic leaf extract of the plant. f1000research.com The rhizomes and leaves of C. latifolia are known to contain a variety of phenolic glycosides, including orcinol glucoside and curculigoside derivatives. nih.govjapsonline.comresearchgate.net The presence of these compounds supports the phytochemical relationship between different species within the Curculigo genus. f1000research.com

Beyond the Curculigo genus, this compound has been reported in other botanically distinct plants.

The nuts of Semecarpus anacardium are known to contain a variety of biologically active compounds, including phenolic compounds, biflavonoids, and bhilawanols. nih.govphcogrev.comijarsct.co.in The presence of diverse phenolic compounds in the nut has been a subject of extensive phytochemical research. science.govjopcr.com

Moringa oleifera leaves are well-known for their rich nutritional and phytochemical profile, containing vitamins, phenolic acids, flavonoids, and tannins. nih.govnih.govmdpi.com While numerous studies have detailed the phenolic composition of Moringa oleifera leaves, identifying compounds like kaempferol-3-O-glucoside and caffeoylquinic acid isomers, the specific presence of this compound is not consistently highlighted in major phytochemical analyses of this plant. nih.goviomcworld.comresearchgate.net

Data on the Natural Occurrence of this compound

| Plant Species | Plant Part | Finding |

| Curculigo orchioides | Rhizomes | Isolation of 3-hydroxy-5-methylphenol-1-O-[β-glucopyranosyl-(1-6)-β-D-glucopyranoside]. nih.govresearchgate.netjapsonline.comsemanticscholar.org |

| Curculigo orchioides | Rhizomes | Isolation of orcinol-1-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside. nih.gov |

| Curculigo latifolia | Leaves | Detection in methanolic leaf extract. f1000research.com |

Isolation from Curculigo Species

Spectroscopic Identification and Structural Elucidation of this compound

Following purification, the precise chemical structure of the isolated compound is determined using a combination of advanced spectroscopic techniques.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive method used for the detection and tentative identification of this compound within a plant extract. In this technique, the compound is first separated by LC and then ionized before entering the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. For this compound (C₁₉H₂₈O₁₂), the expected molecular ion would be observed.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is often unique to the molecule. A characteristic fragmentation for this compound would be the cleavage of the glycosidic bonds, leading to the loss of the gentiobiose unit and the detection of a fragment corresponding to the orcinol aglycone. This specific fragmentation pathway is a key identifier in complex mixtures.

Global Natural Products Social (GNPS) molecular networking is an innovative bioinformatic tool that organizes LC-MS/MS data to visualize the chemical diversity of a sample. In this approach, MS/MS spectra are represented as nodes, and the similarity between spectra is represented by the edges connecting them. This creates clusters of structurally related molecules. By using this method on a plant extract, this compound could be identified by matching its MS/MS spectrum to a library of known compounds or by its clustering with other known orcinol derivatives. This technique accelerates the identification of known compounds and can also highlight the presence of novel, structurally similar analogues within the same extract.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic molecules. Through a series of 1D and 2D NMR experiments, the exact connectivity of atoms and the stereochemistry of the molecule can be determined.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment, number, and connectivity of protons. For this compound, specific signals in the aromatic region would confirm the substituted orcinol ring, while a complex set of signals in the 3.0-5.0 ppm range would be characteristic of the two glucose units of the gentiobiose moiety.

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms and their chemical environments. The signals can be assigned to the carbons of the orcinol ring and the two sugar units.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly vital for establishing the linkage point between the orcinol aglycone and the gentiobiose sugar, as well as the β(1→6) linkage between the two glucose units.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Note: The following data is based on predictive models and data from structurally similar compounds, as comprehensive, published experimental data for this specific molecule is not readily available.

Table of Compounds Mentioned

Table 3: List of Chemical Compounds

Biosynthetic Pathways and Precursor Chemistry of Orcinol Gentiobioside

Elucidation of Orcinol (B57675) Biosynthesis

The formation of the aglycone portion of orcinol gentiobioside, orcinol (5-methyl-1,3-benzenediol), is a well-studied process rooted in polyketide metabolism, particularly prevalent in lichens and various fungi. yeastgenome.org

Polyketide Pathway for Orcinol (5-methyl-1,3-benzenediol)

The biosynthesis of orcinol is a classic example of the acetyl-polymalonyl pathway. researchgate.net This pathway utilizes simple precursor molecules, specifically one "starter" unit of acetyl-CoA and multiple "extender" units of malonyl-CoA. researchgate.netnih.gov The entire process is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). mdpi.com

The key steps in the pathway are as follows:

Initiation: The process begins with the loading of an acetyl-CoA starter unit onto the PKS enzyme complex.

Elongation: Three successive Claisen condensations occur, where malonyl-CoA extender units are added to the growing polyketide chain. nih.gov Each condensation reaction involves a decarboxylation step.

Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic intermediate. This cyclization, a form of orsellinate-type cyclization, followed by aromatization, produces the key intermediate, orsellinic acid. researchgate.net

Decarboxylation: In the final step, the carboxylic acid group of orsellinic acid is removed through decarboxylation, yielding the final product, orcinol. researchgate.net

This pathway highlights the modular and efficient nature of polyketide synthesis in generating aromatic diversity from simple metabolic precursors. nih.gov

Enzymology of Orcinol Formation in Plants and Lichens

The central enzyme in orcinol biosynthesis is Orsellinic Acid Synthase (OAS), a type of non-reducing iterative Polyketide Synthase (PKS). frontiersin.org These enzymes are large megasynthases containing several catalytic domains, including a β-ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are used iteratively to build the polyketide chain. mdpi.com

In lichens, which are prolific producers of orcinol-based secondary metabolites like depsides and depsidones, the study of these enzymes is particularly significant. researchgate.netresearchgate.net Research has successfully linked specific PKS gene clusters to the synthesis of orcinol derivatives. encyclopedia.pubnih.gov For instance, the non-reducing PKS gene, PKS16, has been unequivocally linked to the synthesis of an orcinol depside, confirming the role of these enzymes in producing the orcinol core structure. encyclopedia.pubnih.gov

Characterizing these enzymes often involves heterologous expression, where the gene for the lichen PKS is transferred into a more easily culturable host organism, like the fungus Aspergillus nidulans. encyclopedia.pubnih.gov This approach allows for the production and functional analysis of the enzyme, overcoming the inherent difficulties of studying the slow-growing and symbiotic lichen organisms directly. frontiersin.org

Gentiobiose Biosynthesis and Glycosyltransferase Activity

The attachment of a sugar moiety to the orcinol aglycone is a critical step that significantly alters its chemical properties. This process involves the formation of gentiobiose and its subsequent linkage to orcinol via the action of specific enzymes.

Glycosidic Linkage Formation Mechanisms (β-(1→6) Glucosidic Bonds)

A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group. wikipedia.org In the case of this compound, this involves an O-glycosidic bond. Gentiobiose itself is a disaccharide composed of two D-glucose units joined by a β-(1→6) glycosidic linkage. wikipedia.orgwikipedia.org

The formation of this bond is a condensation reaction, meaning a molecule of water is eliminated. savemyexams.com The process is catalyzed by enzymes called glycosyltransferases (GTs). ub.edu The mechanism involves the transfer of a sugar molecule from an activated donor, typically a nucleotide sugar like UDP-glucose, to a specific hydroxyl group on an acceptor molecule. ub.edunih.gov

To form the β-(1→6) linkage of gentiobiose, a glycosyltransferase transfers a glucose molecule from a UDP-glucose donor to the hydroxyl group on carbon 6 (C-6) of another glucose molecule, which acts as the acceptor. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1) of the donated glucose, which is above the plane of the sugar ring in its chair conformation. khanacademy.org

Characterization of Specific Glycosyltransferases

The biosynthesis of this compound requires the activity of one or more specific glycosyltransferases (GTs). These enzymes are responsible for catalyzing the two key glycosylation steps:

The formation of gentiobiose from two glucose molecules.

The transfer of the gentiobiose unit to one of the hydroxyl groups of the orcinol aglycone.

Glycosyltransferases are a diverse family of enzymes, and their characterization is crucial for understanding and potentially manipulating natural product biosynthesis. rsc.org Characterization typically involves:

Gene Identification: Identifying candidate GT genes from the organism's genome or transcriptome.

Recombinant Enzyme Production: Cloning the gene and expressing the enzyme in a host system (e.g., E. coli or yeast) to produce a pure, active protein. nih.gov

In Vitro Assays: Testing the activity of the recombinant enzyme with various sugar donors (e.g., UDP-glucose) and potential acceptors (e.g., orcinol, glucose) to determine its specific function. nih.gov

Substrate Specificity: Determining the range of substrates the enzyme will accept. Some GTs are highly specific, while others are more promiscuous, capable of glycosylating a variety of aglycones. nih.govresearchgate.net

While the specific glycosyltransferase responsible for synthesizing this compound may not be fully characterized, its activity would be defined by its high regio- and stereoselectivity, ensuring the precise formation of the β-(1→6) linkage in gentiobiose and its correct attachment to the orcinol core.

Post-Synthetic Modifications and Metabolic Fate of this compound in Biological Systems

Once synthesized, this compound can undergo further modifications, or it can be metabolized and broken down. Glycosylation itself is a major modification that increases the water solubility and stability of the orcinol aglycone, facilitating its storage within the cell, likely in the vacuole. rsc.orgnih.gov

The primary metabolic fate of this compound in biological systems, particularly in catabolic processes, is likely initiated by enzymatic hydrolysis. Glycoside hydrolases are enzymes that cleave glycosidic bonds, breaking down the molecule into its constituent parts: orcinol and gentiobiose. khanacademy.org The gentiobiose would then be further hydrolyzed into two glucose molecules, which can readily enter central metabolic pathways like glycolysis.

The fate of the released orcinol aglycone has been studied in bacteria. Pseudomonas putida, for example, can utilize orcinol as its sole carbon source through a specific metabolic pathway. nih.gov This "orcinol pathway" involves the following key steps:

Hydroxylation: Orcinol is first hydroxylated by an orcinol hydroxylase to form 2,3,5-trihydroxytoluene (B1206936).

Ring Cleavage: The aromatic ring of 2,3,5-trihydroxytoluene is then opened by an oxygenase enzyme.

Hydrolysis: The resulting linear molecule undergoes successive hydrolytic cleavages.

Final Products: This degradation pathway ultimately yields 2 moles of acetate (B1210297) and 1 mole of pyruvate (B1213749) for every mole of orcinol metabolized. nih.gov These products can then be utilized in the citric acid cycle for energy production.

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

| Component | Role | Pathway |

| Acetyl-CoA | Starter Unit | Orcinol Biosynthesis (Polyketide) |

| Malonyl-CoA | Extender Unit | Orcinol Biosynthesis (Polyketide) |

| Orsellinic Acid Synthase (PKS) | Enzyme | Catalyzes the formation of orsellinic acid from CoA precursors. |

| Decarboxylase | Enzyme | Converts orsellinic acid to orcinol. |

| UDP-Glucose | Sugar Donor | Gentiobiose Biosynthesis (Glycosylation) |

| Glycosyltransferase (GT) | Enzyme | Catalyzes the formation of the β-(1→6) glycosidic bond of gentiobiose and its subsequent attachment to orcinol. |

Genetic and Molecular Regulation of this compound Accumulation

The biosynthesis and subsequent accumulation of this compound are tightly controlled at the genetic and molecular levels. This regulation ensures that the compound is produced in appropriate quantities, at specific developmental stages, and in response to various internal and external cues. The primary points of regulation are the genes encoding the biosynthetic enzymes responsible for the formation of the orcinol aglycone and its subsequent glycosylation. While direct regulatory mechanisms for this compound are still an active area of research, insights can be drawn from the well-studied regulation of similar phenolic compound biosynthetic pathways in plants.

The key enzymatic steps in the biosynthesis of this compound involve an orcinol synthase (ORS), which is a type III polyketide synthase (PKS), and a specific UDP-dependent glycosyltransferase (UGT). The expression of the genes encoding these enzymes is orchestrated by a complex interplay of transcription factors, developmental signals, and environmental stimuli.

Transcriptional Regulation of Biosynthetic Genes

The transcription of genes encoding enzymes in secondary metabolite pathways is a critical control point. This process is primarily governed by the interaction of cis-regulatory elements in the promoter regions of these genes with trans-acting transcription factors.

Several families of transcription factors are known to regulate the expression of PKS and UGT genes involved in the biosynthesis of phenolic compounds. These include:

MYB (myeloblastosis) Transcription Factors: This large family of proteins is well-known for its role in regulating the biosynthesis of flavonoids and other phenylpropanoids. Specific R2R3-MYB transcription factors can act as activators or repressors of biosynthetic genes by binding to specific motifs in their promoter regions. It is plausible that specific MYB factors are involved in the coordinated expression of the orcinol synthase and the relevant glycosyltransferase genes.

bHLH (basic helix-loop-helix) Transcription Factors: These transcription factors often form complexes with MYB proteins to synergistically regulate target gene expression. The formation of a MYB-bHLH-WD40 repeat protein complex is a common regulatory module for flavonoid biosynthesis and could potentially be involved in the regulation of this compound production.

WRKY Transcription Factors: WRKY transcription factors are key regulators of plant defense responses. As many secondary metabolites, including phenolic compounds, play a role in defense, it is conceivable that WRKY factors could upregulate the biosynthesis of this compound in response to pathogen attack or herbivory.

AP2/ERF (APETALA2/Ethylene Responsive Factor) Transcription Factors: This family of transcription factors is involved in developmental processes and responses to various stresses, including hormonal signals like jasmonic acid and ethylene. They can modulate the expression of genes in secondary metabolic pathways, potentially influencing the accumulation of this compound.

Co-expression and Co-regulation

The genes for orcinol synthase and the specific UGT responsible for the synthesis of this compound are likely to be co-expressed, meaning their transcript levels rise and fall in a coordinated manner. This coordinated expression is often achieved through the presence of similar cis-regulatory elements in their promoter regions, which are recognized by the same set of transcription factors. Co-expression analysis of transcriptomic data from plants known to produce this compound, such as certain Rhodiola species, could help identify candidate regulatory genes. nih.gov

Influence of Developmental and Environmental Factors

The accumulation of this compound can also be influenced by the developmental stage of the plant and by various environmental stresses. For instance, the concentration of phenolic compounds in Rhodiola species has been observed to vary with altitude, suggesting that factors like UV radiation and temperature can impact their biosynthesis. nih.gov These environmental signals are perceived by the plant and transduced into changes in gene expression, often mediated by plant hormones.

Plant Hormones: Phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are key signaling molecules in plant defense and stress responses. They can induce the expression of transcription factors that, in turn, activate the genes of secondary metabolite pathways. It is therefore likely that the accumulation of this compound is, at least in part, regulated by the hormonal status of the plant.

The table below summarizes the key genes and regulatory factors potentially involved in the accumulation of this compound, based on knowledge from related biosynthetic pathways.

| Gene/Factor | Type | Putative Function in this compound Accumulation |

| ORS | Orcinol Synthase (Type III PKS) | Catalyzes the formation of the orcinol aglycone from acetyl-CoA and malonyl-CoA. |

| UGT | UDP-dependent Glycosyltransferase | Catalyzes the transfer of a gentiobiose moiety to the orcinol aglycone. |

| MYB | Transcription Factor | May act as an activator or repressor of ORS and UGT gene expression. |

| bHLH | Transcription Factor | May form a complex with MYB proteins to regulate target gene expression. |

| WRKY | Transcription Factor | Could induce the expression of biosynthetic genes in response to biotic stress. |

| AP2/ERF | Transcription Factor | May mediate responses to developmental cues and hormonal signals. |

Further research, including promoter analysis of the ORS and specific UGT genes and the characterization of interacting transcription factors in this compound-producing species, is needed to fully elucidate the intricate regulatory network governing the accumulation of this compound.

Synthetic Methodologies for this compound and Its Analogs

The synthesis of complex natural glycosides like this compound is a significant undertaking in organic chemistry. Researchers employ a variety of strategies, ranging from complete chemical construction to methods harnessing the specificity of enzymes, to access these molecules for further study. The development of synthetic routes also enables the creation of unique analogs, which are invaluable tools for understanding biological function and developing new therapeutic agents.

Synthetic Methodologies for Orcinol Gentiobioside and Its Analogs

Strategies for De Novo Chemical Synthesis of Orcinol (B57675) Gentiobioside

De novo, or total, synthesis involves constructing the target molecule from simple, commercially available starting materials. For orcinol gentiobioside, this strategy requires the separate preparation of the orcinol (aglycone) and gentiobiose (glycan) components, followed by their strategic coupling through a glycosylation reaction.

A generalized retrosynthetic approach would first disconnect the glycosidic bond, separating the molecule into an orcinol acceptor and a gentiobiose donor. The gentiobiose donor must be appropriately functionalized with a leaving group at the anomeric position (the carbon involved in the glycosidic bond) and protecting groups on all other hydroxyls to prevent unwanted side reactions.

Plausible De Novo Synthetic Pathway:

Preparation of the Glycosyl Donor: Starting from gentiobiose, all hydroxyl groups are protected, typically as acetyl or benzyl (B1604629) ethers. The anomeric position is then selectively converted into a suitable leaving group, such as a trichloroacetimidate (B1259523), thioether, or bromide, to create an activated "glycosyl donor."

Preparation of the Aglycone Acceptor: Orcinol (3,5-dihydroxytoluene) is either commercially sourced or synthesized. For the glycosylation step, one of its two equivalent hydroxyl groups will act as the nucleophile.

Glycosylation: The activated gentiobiose donor is reacted with orcinol in the presence of a specific promoter or catalyst. This crucial step forms the key O-glycosidic bond.

Deprotection: In the final step, all protecting groups are removed from the sugar moiety to yield the final natural product, this compound.

The formation of the O-glycosidic bond between the phenolic hydroxyl group of orcinol and the anomeric carbon of the gentiobiose donor is the cornerstone of the synthesis. Several methods have been developed for aryl O-glycosylation, each with specific requirements for the donor, acceptor, and activating agent. nih.gov

One of the most reliable methods is the Schmidt trichloroacetimidate method . In this approach, a fully protected gentiobiose with a free anomeric hydroxyl is reacted with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU) to form a glycosyl trichloroacetimidate donor. This donor is then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), to react with the orcinol acceptor. frontiersin.org

Another classic approach is the Koenigs-Knorr reaction , which typically uses a per-O-acetylated glycosyl bromide as the donor. The reaction is promoted by heavy metal salts, such as silver oxide or silver carbonate, which activate the anomeric bromide for nucleophilic attack by the phenol. Phase-transfer catalysis conditions have also been successfully applied to this type of reaction for the synthesis of aryl β-glycosides. nih.gov

| Glycosylation Method | Glycosyl Donor Type | Typical Activator/Promoter | Key Features |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·Et₂O (catalytic) | Mild conditions, high yields, generally good stereoselectivity. |

| Koenigs-Knorr Reaction | Glycosyl Halide (e.g., Bromide) | Silver(I) salts (e.g., Ag₂O, Ag₂CO₃) | A classic method; requires stoichiometric promoter. |

| Thio-glycosylation | Thioglycoside (e.g., -SEt, -SPh) | DMTST, NIS/TfOH | Donor is stable and can be activated under specific conditions, useful in multi-step syntheses. |

While the strategies appear straightforward, the practical execution of glycosylation reactions is complicated by significant challenges in controlling selectivity. frontiersin.orgresearchgate.net

Stereoselectivity: The formation of the anomeric center can result in either an α- or β-glycosidic linkage. For this compound, the desired stereochemistry is β. Achieving high stereoselectivity is a primary challenge in carbohydrate synthesis. The most common strategy to ensure the formation of a β-linkage (a 1,2-trans product) is to use a "participating" protecting group, such as an acetyl or benzoyl group, at the C-2' position of the gentiobiose donor. During the reaction, this group temporarily forms a cyclic intermediate that blocks the α-face of the molecule, forcing the incoming orcinol acceptor to attack from the β-face.

Regioselectivity: Regioselectivity refers to controlling which specific hydroxyl group in a molecule reacts. The gentiobiose moiety has eight hydroxyl groups, while orcinol has two. To ensure that only the correct phenolic hydroxyl of orcinol attacks the anomeric carbon of gentiobiose, all other hydroxyls on the sugar must be masked with protecting groups. While orcinol itself is symmetrical, the use of unsymmetrical orcinol derivatives would introduce the additional challenge of differentiating between two non-equivalent phenolic hydroxyl groups, potentially requiring an extra protection/deprotection step for the aglycone.

| Challenge | Description | Common Synthetic Solution |

| Stereoselectivity | Controlling the geometry (α vs. β) of the newly formed glycosidic bond. The β-anomer is required. | Use of a participating protecting group (e.g., acetate (B1210297), benzoate) at the C-2' position of the glycosyl donor to direct β-attack via neighboring group participation. |

| Regioselectivity | Ensuring the reaction occurs at the desired hydroxyl group among many. | Installation of robust protecting groups (e.g., benzyl ethers, silyl (B83357) ethers) on all non-reacting hydroxyls of the gentiobiose donor. |

Chemoenzymatic Synthesis Approaches Utilizing Glycosyltransferases

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating building blocks with the unparalleled selectivity of enzymes for specific transformations. mdpi.com For this compound, this approach would leverage a glycosyltransferase—the class of enzymes responsible for forming glycosidic bonds in nature. portlandpress.com

The strategy typically involves:

Chemical synthesis of the orcinol aglycone.

Enzymatic or chemoenzymatic synthesis of an activated sugar donor, usually a nucleotide sugar such as Uridine Diphosphate-Gentiobiose (UDP-Gentiobiose).

Incubation of the aglycone and the activated sugar donor with a specific glycosyltransferase that recognizes both substrates and catalyzes the formation of the glycosidic bond.

The primary advantage of this method is that enzymes operate with near-perfect stereo- and regioselectivity, eliminating the need for complex protection-deprotection schemes on the sugar component. portlandpress.com However, the major challenges lie in identifying and producing a suitable glycosyltransferase with the precise substrate specificity for both orcinol and gentiobiose, as well as the often high cost and instability of the required sugar nucleotide donors. nih.gov

Semisynthesis of this compound from Natural Precursors

Semisynthesis utilizes a starting material that is a natural product itself or a closely related intermediate. This approach can significantly shorten a synthetic route by taking advantage of the complex structure already assembled by nature.

The most direct semisynthetic route to this compound is its isolation from natural sources. The compound has been identified and isolated from the rhizomes of Curculigo breviscapa. chemicalbook.com Therefore, extraction from the plant material followed by chromatographic purification constitutes a viable method for obtaining the pure compound.

Alternatively, a more elaborate semisynthesis could involve isolating a more abundant, structurally related precursor. For instance, various orcinol monoglycosides have been isolated from related species like Curculigo orchioides. researchgate.netrbmb.net A potential semisynthetic pathway could involve:

Isolation of orcinol glucoside.

Use of a specific glycosyltransferase and a suitable glucose donor (e.g., UDP-glucose) to enzymatically attach the second glucose molecule via the required β(1→6) linkage to form the gentiobiose moiety.

This approach combines natural product isolation with a highly selective enzymatic step to complete the synthesis.

Development of this compound Derivatives and Analogs for Research Purposes

Creating derivatives and analogs of a natural product is essential for probing its biological activity, mechanism of action, and structure-activity relationships (SAR). By systematically modifying different parts of the this compound structure, researchers can identify which functional groups are critical for its effects.

The orcinol core is a prime target for modification to create a library of analogs. These modifications are typically introduced to the aglycone building block before the glycosylation step. By synthesizing a range of orcinol derivatives and then glycosylating them with the same gentiobiose donor, a series of analogs can be produced efficiently.

The goals of such modifications include altering the molecule's physical and chemical properties, such as:

Lipophilicity: Affecting cell membrane permeability and bioavailability.

Electronic Properties: Influencing binding interactions like hydrogen bonding or π-stacking.

Steric Profile: Probing the size and shape of the binding pocket of a biological target.

| Modification Type | Example of Modified Orcinol | Rationale for Modification |

| Alkyl Group Variation | 3,5-Dihydroxyethylbenzene | To investigate the effect of steric bulk and lipophilicity at the C-1 position. |

| Ring Substitution | 2-Fluoro-3,5-dihydroxytoluene | To alter the electronic properties of the aromatic ring and introduce a potential new hydrogen bond acceptor. |

| Hydroxyl Group Masking | 3-Hydroxy-5-methoxytoluene | To determine the importance of both phenolic hydroxyl groups for biological activity. |

| Isomeric Rearrangement | 2,4-Dihydroxytoluene | To assess the impact of the relative positions of the functional groups on the aglycone. |

These synthetic analogs, once created, serve as crucial molecular probes to elucidate the biological functions of this compound and to potentially develop new compounds with enhanced or novel activities.

Alteration of the Oligosaccharide Chain (e.g., Orcinol Glucoside)

While the focus remains on this compound, a significant body of research exists for its simpler analog, orcinol glucoside. This compound, where the disaccharide gentiobiose is replaced by a single glucose molecule, serves as a valuable case study for understanding the role of the oligosaccharide chain.

Orcinol glucoside is a major phenolic glycoside found in the rhizomes of Curculigo orchioides Gaertn. mdpi.com It has been the subject of numerous studies investigating its biological activities, which are believed to be influenced by the presence of the glucose moiety. Research has indicated that orcinol glucoside exhibits a range of pharmacological effects, including antioxidant, immunomodulatory, anti-osteoporosis, anxiolytic, and antidepressant properties. mdpi.commdpi.comresearchgate.net

The synthesis of orcinol glucoside has been achieved through biotechnological approaches. In a notable study, researchers successfully engineered the yeast Yarrowia lipolytica to produce orcinol glucoside. This was accomplished by identifying and introducing genes for a highly active orcinol synthase and a UDP-dependent glycosyltransferase (UGT). Through metabolic engineering and optimization of the fermentation process, a remarkable yield of 43.46 g/L was achieved, representing a more than 6,400-fold increase compared to extraction from its natural plant source. nih.gov This breakthrough in microbial production provides a platform for generating significant quantities of orcinol glucoside for further research and potential applications.

The table below summarizes the key differences between this compound and its glucoside analog:

| Feature | This compound | Orcinol Glucoside |

| Aglycone | Orcinol | Orcinol |

| Glycone | Gentiobiose (disaccharide) | Glucose (monosaccharide) |

| Natural Source | Curculigo orchioides | Curculigo orchioides |

| Known Bioactivities | Antioxidant | Antioxidant, Anxiolytic, Antidepressant, Anti-osteoporosis, Immunomodulatory |

Impact of Glycosylation on Compound Properties and Bioactivity

The sugar moiety can also play a direct role in the bioactivity of the glycoside. It can influence how the molecule interacts with biological targets, such as enzymes and receptors. For instance, the specific structure and stereochemistry of the oligosaccharide chain can be critical for molecular recognition and binding affinity.

Advancements in Production and Purification for Academic Research

The availability of pure compounds is a prerequisite for conducting rigorous academic research. The production and purification of this compound primarily rely on its isolation from natural sources, most notably the rhizomes of Curculigo orchioides. nih.gov

The general workflow for isolating phenolic glycosides like this compound from plant material involves several key steps:

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, to solubilize the glycosides. mdpi.com

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps to remove lipids and other non-polar constituents.

Chromatographic Purification: The enriched fraction containing the phenolic glycosides is then purified using various chromatographic techniques. Column chromatography using stationary phases like Sephadex LH-20 is a common initial step for separating compounds based on size and polarity. mdpi.com

High-Resolution Purification: For obtaining highly pure compounds, advanced chromatographic methods are employed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the separation of polar compounds like phenolic glycosides, as it avoids irreversible adsorption to a solid support. mdpi.com Preparative High-Performance Liquid Chromatography (prep-HPLC) is often used as a final polishing step to achieve high purity of the isolated compound. researchgate.net

The purity and structural integrity of the isolated this compound are confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

While natural product isolation remains the primary source of this compound for research, the advancements in the biotechnological production of its analog, orcinol glucoside, suggest that similar strategies could potentially be developed for the production of this compound in the future. Such advancements would provide a more sustainable and scalable source of this compound for in-depth scientific investigation.

Molecular Mechanisms and Biological Activities of Orcinol Gentiobioside

Anti-diabetic Activity and Metabolic Regulation by Orcinol (B57675) Gentiobioside

While various natural compounds are studied for their anti-diabetic properties, detailed research focusing specifically on the mechanisms of Orcinol gentiobioside is limited. The potential anti-diabetic activity of many plant-derived molecules often involves pathways related to insulin (B600854) secretion, glucose uptake, and the mitigation of metabolic stress.

Modulation of Insulin Secretion from Pancreatic Beta Cells

The pancreatic β-cell is central to glucose homeostasis, secreting insulin in response to elevated blood glucose levels. nih.gov This process is critical for managing blood sugar, and its impairment is a hallmark of type 2 diabetes. nih.gov While various phenolic compounds and glycosides have been investigated for their effects on insulin secretion, specific studies detailing the direct modulatory role of this compound on pancreatic beta-cell function are not prominently available in existing literature.

Enhancement of Glucose Uptake in Muscle Cells

Skeletal muscle is a primary site for post-meal glucose disposal, accounting for approximately 80% of insulin-mediated glucose uptake. mdpi.com This process is facilitated by the translocation of GLUT4 glucose transporters to the cell membrane. nih.gov The activation of signaling pathways like the PI3K/Akt pathway by insulin is crucial for this event. nih.gov Although natural compounds are explored as potential enhancers of muscle glucose uptake, dedicated research elucidating the specific impact of this compound on this mechanism has not been identified.

Role in Mitigating Oxidative Stress in Diabetic Complications

Oxidative stress is a key pathogenic factor in the development of diabetic complications. nih.govnih.gov Chronic hyperglycemia leads to the overproduction of reactive oxygen species (ROS) through various pathways, including mitochondrial superoxide production. nih.govmdpi.com This excess ROS can damage cells and tissues, contributing to conditions like nephropathy, retinopathy, and cardiovascular disease. nih.gov The role of this compound in specifically mitigating oxidative stress within the context of diabetic complications is an area that requires further scientific investigation.

Anti-inflammatory Effects in Glucose Metabolism

Chronic low-grade inflammation is recognized as a significant contributor to insulin resistance and the pathophysiology of type 2 diabetes. mdpi.com Pro-inflammatory cytokines can interfere with insulin signaling pathways, thereby impairing proper glucose metabolism. nih.gov Many natural compounds exhibit anti-inflammatory properties that may be beneficial in this context. mdpi.comnih.gov However, specific research findings that detail the anti-inflammatory effects of this compound as they pertain to glucose metabolism are not currently well-documented.

Hepatoprotective Actions and Underlying Mechanisms

The liver is susceptible to damage from various toxins, including drugs and environmental chemicals, a condition known as drug-induced liver injury (DILI). nih.govnih.gov Mechanisms of hepatoprotection often involve antioxidant and anti-inflammatory pathways to shield liver cells from damage. dntb.gov.ua

Alleviation of Toxin-Induced Liver Injury

Protecting the liver from toxin-induced injury is a critical therapeutic goal. Natural compounds are often evaluated for their ability to counteract the harmful effects of hepatotoxic agents like acetaminophen. nih.gov The underlying protective mechanisms may include reducing oxidative stress and inhibiting inflammatory responses within the liver. dntb.gov.ua Specific studies demonstrating the capacity of this compound to alleviate toxin-induced liver injury and the mechanisms behind such potential action are not detailed in the available scientific reports.

Reduction of Oxidative Stress in Hepatic Tissue

Oxidative stress is a key factor in the development and progression of various liver diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.commdpi.com The liver, being a primary site for metabolism, is particularly vulnerable to oxidative damage. mdpi.com

Research on orcinol derivatives suggests a potential role in mitigating hepatic oxidative stress. Studies on Orcinol glucoside (OG), a structurally similar compound, have shown that it can attenuate oxidative stress by activating the Nrf2/Keap1 signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released and moves to the nucleus, where it triggers the production of a wide range of cytoprotective and antioxidant enzymes. nih.gov The activation of this pathway by Orcinol glucoside suggests it can bolster the liver's endogenous antioxidant defenses, thereby reducing oxidative damage to hepatic tissue. nih.gov While this study focused on bone tissue, the fundamental role of the Nrf2/Keap1 pathway in cellular protection is conserved across different tissue types, including the liver. nih.gov

Promotion of Liver Cell Regeneration and Functional Recovery

The liver possesses a remarkable capacity for regeneration in response to injury. news-medical.net However, chronic damage can overwhelm this ability, leading to severe liver conditions. nih.gov Therapeutic strategies often aim to support and enhance the liver's natural regenerative processes. nih.gov

Mesenchymal stem cells (MSCs) are known to promote liver regeneration through paracrine effects, which involve the secretion of growth factors that stimulate cell proliferation, enhance blood vessel formation (angiogenesis), and inhibit programmed cell death (apoptosis). nih.gov While direct evidence for this compound in liver regeneration is not yet available, its antioxidant and anti-inflammatory properties are crucial for creating a favorable microenvironment for regeneration. By reducing oxidative stress and inflammation—processes that can impede tissue repair—compounds like this compound could theoretically support the recovery of liver cells and the restoration of normal liver function. The regeneration of liver tissue is a complex process that can be supported by mitigating the underlying causes of damage, such as oxidative stress and inflammation. news-medical.netnih.gov

Antioxidant Properties and Cellular Protection

The antioxidant activity of phenolic compounds like this compound is a cornerstone of their protective effects. This activity is exerted through two main mechanisms: direct scavenging of free radicals and enhancement of the body's own antioxidant enzyme systems.

Direct Free Radical Scavenging Capacity

Orcinol and its derivatives have demonstrated the ability to directly neutralize harmful free radicals. This capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured to quantify scavenging activity. nih.gov

Studies have confirmed the free radical scavenging ability of orcinol and its derivatives. nih.govnih.gov For instance, one study compared the DPPH radical scavenging activity of resveratrol, orcinol, and 4-allylphenol, demonstrating that orcinol possesses significant antioxidant capacity. nih.gov Another study on a synthesized orcinol derivative also confirmed its ability to capture DPPH radicals, highlighting the inherent antioxidant nature of the orcinol structure. nih.gov This direct scavenging action helps to terminate the chain reactions of free radicals that can lead to cellular damage. nih.gov

Table 1: Comparative DPPH Radical Scavenging Activity

| Compound | Relative Scavenging Activity |

|---|---|

| Resveratrol | Highest |

| Orcinol | Moderate |

| 4-Allylphenol | Lowest |

Source: Adapted from research on the radical scavenging activity of various phenolic compounds. nih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

Inflammation is a critical biological response, but when unregulated, it contributes to tissue damage and the pathology of many chronic diseases. Phenolic compounds, including orcinol derivatives, are known to possess anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediator Production

The inflammatory process involves the production of various signaling molecules known as pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov Overproduction of these mediators can lead to chronic inflammation and cellular damage.

Studies on compounds structurally related to orcinol have demonstrated an inhibitory effect on the production of these mediators. nih.gov For example, research has shown that orcinol can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. nih.gov Furthermore, the anti-inflammatory actions of many phenolic compounds are linked to their ability to suppress the activation of key transcription factors like nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a central regulator of the inflammatory response, controlling the genes that produce many pro-inflammatory cytokines. nih.gov By inhibiting NF-κB activation, compounds like this compound can effectively dampen the inflammatory cascade, reducing the production of mediators like TNF-α and IL-6 and thus protecting tissues from inflammatory damage. nih.govnih.gov

Table 3: Common Pro-inflammatory Mediators

| Mediator | Role in Inflammation |

|---|---|

| Nitric Oxide (NO) | A signaling molecule that, in excess, contributes to inflammation. |

| Prostaglandins | Mediate pain, fever, and inflammation; produced by COX enzymes. |

| TNF-α | A key cytokine that drives systemic inflammation. |

| Interleukin-6 (IL-6) | A cytokine involved in both acute and chronic inflammation. |

Source: Compiled from research on inflammatory pathways. mdpi.comnih.gov

Role in Stimulating Macrophage and Lymphocyte Responses

The direct role of this compound in the specific stimulation of macrophage and lymphocyte responses is not extensively documented in current scientific literature. However, the broader class of phenolic glycosides, to which this compound belongs, has been shown to modulate the activity of these key immune cells.

Research into various phenolic compounds demonstrates a significant influence on macrophage function. For instance, certain phenolic glycosides have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This suggests a modulatory, rather than purely stimulatory, effect on macrophage activation, potentially influencing inflammatory pathways. nih.gov Studies on other polyphenols, such as those from cinnamon, indicate they can modulate macrophage function, which may have implications for reducing inflammation. nih.govelsevierpure.comresearchgate.net Some plant-derived compounds, like the flavone glycoside baicalin, have been shown to modulate the polarization of macrophages toward an anti-inflammatory M2 phenotype. nih.gov This body of evidence points towards a complex, context-dependent interaction between phenolic glycosides and macrophages, primarily characterized by anti-inflammatory modulation rather than direct stimulation.

Regarding lymphocytes, studies on various polyphenols have shown they can modulate the release of pro-inflammatory cytokines from human CD4+ T-lymphocytes. nih.gov Depending on the specific compound and its concentration, the effect can be either anti-inflammatory or pro-inflammatory. nih.gov This highlights the nuanced effects of polyphenols on lymphocyte activity. While some glycoproteins have been shown to stimulate the proliferation of human peripheral blood lymphocytes, the specific action of this compound in this context remains an area for further investigation. nih.gov

Research on Anti-osteoporotic Effects (Drawing parallels from related phenolic glycosides)

This compound (OGB), a principal active constituent from Curculigo orchioides Gaertn, has demonstrated anti-osteoporotic activity. nih.gov Research, including studies on the closely related compound Orcinol Glucoside (OG), has illuminated several molecular mechanisms by which these phenolic glycosides may combat bone loss, primarily by targeting osteoclast function. nih.govnih.gov

Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to osteoporosis. The differentiation of osteoclasts from their precursor cells (bone marrow macrophages, BMMs) is critically dependent on the cytokine RANKL (Receptor Activator of Nuclear Factor κB Ligand).

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| This compound | Bone Marrow Macrophages (BMMs) | Inhibited RANKL-induced osteoclast formation and differentiation. | nih.gov |

| Orcinol Glucoside | RAW264.7 cells & SAMP6 mice | Inhibited the formation and bone resorption activities of osteoclasts. | nih.gov |

| Gentiopicroside | Bone Marrow Macrophages (BMMs) | Significantly inhibited RANKL-induced osteoclast formation. | nih.gov |

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis. Inducing apoptosis in mature osteoclasts is a key therapeutic strategy for reducing excessive bone resorption. Research indicates that this compound promotes apoptosis in osteoclasts. nih.gov This effect is mediated, at least in part, through the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway. nih.govresearchgate.net By activating this pathway, OGB helps to eliminate mature osteoclasts, thus shortening their lifespan and reducing their capacity for bone degradation. nih.gov

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a known contributor to the pathogenesis of osteoporosis. nih.gov High levels of ROS can promote the differentiation and activity of osteoclasts. Phenolic glycosides, including the related compound Orcinol Glucoside, have been shown to possess potent antioxidant properties.

Studies on Orcinol Glucoside demonstrate that it can reduce levels of oxidative stress in bone tissue and in osteoclasts. nih.govnih.gov It achieves this by increasing the expression of antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and decreasing the levels of ROS-producing enzymes such as NOX2 and NOX4. nih.gov By mitigating oxidative stress, these compounds can suppress the signaling environment that favors osteoclast formation and function. nih.govnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. nih.gov However, under oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. frontiersin.org

Research on Orcinol Glucoside has shown that it activates the Nrf2/Keap1 signaling pathway. nih.govnih.gov This activation enhances the cell's intrinsic antioxidant defenses, contributing to the attenuation of oxidative stress observed in osteoclasts. nih.govnih.gov The activation of this protective pathway is a key mechanism by which phenolic glycosides exert their anti-osteoporotic effects. nih.gov

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While essential for cell survival, autophagy is also involved in osteoclast differentiation and function. The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and autophagy. mdpi.com

Recent findings indicate that this compound suppresses autophagy in osteoclasts, a process linked to its inhibition of the JNK1 signaling pathway. nih.gov Furthermore, studies on Orcinol Glucoside show that it enhances the phosphorylation of mTOR and its downstream target p70S6K, which consequently suppresses autophagy in osteoclasts. nih.govnih.gov Interestingly, the effects of Orcinol Glucoside on the Nrf2/Keap1 pathway can be neutralized by an mTOR inhibitor, suggesting a complex interplay between these signaling cascades. nih.gov By suppressing autophagy through the regulation of mTOR and JNK1 signaling, this compound and related compounds can effectively inhibit osteoclast function and bone resorption. nih.govnih.gov

| Signaling Pathway | Effect of Orcinol Glycoside | Downstream Consequence | Reference |

|---|---|---|---|

| JNK1 Signaling | Activation/Modulation | Promotes osteoclast apoptosis, suppresses autophagy. | nih.govresearchgate.net |

| Nrf2/Keap1 Signaling | Activation | Reduces oxidative stress by upregulating antioxidant enzymes. | nih.govnih.gov |

| mTOR Signaling | Activation (Phosphorylation) | Suppresses osteoclast autophagy. | nih.govnih.gov |

Antimicrobial Activities and Mode of Action

This compound is a phenolic glycoside found in several plant species, including those of the genus Curculigo. f1000research.comf1000research.com While detailed studies on the antimicrobial effects of isolated this compound are limited, research on plant extracts containing this compound provides insight into its potential activity. Extracts from the leaves of Curculigo orchioides, which contains this compound, have demonstrated antimicrobial activity, with notable zones of growth inhibition observed against both Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com P. aeruginosa is a significant opportunistic pathogen responsible for a variety of acute and chronic infections, while S. aureus is a major human pathogen that can cause a wide range of clinical infections. mdpi.com Similarly, extracts from the roots, stems, and leaves of Curculigo latifolia have been shown to be effective against several microbial strains, including S. aureus and Pseudomonas sp. f1000research.comresearchgate.net

The leaf extract of C. latifolia, which also contains this compound, exhibited strong antibacterial action against S. aureus, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of approximately 0.25 mg/mL. mdpi.comresearchgate.net

The precise antimicrobial mechanism of action for this compound has not been extensively elucidated. However, as a phenolic glycoside, its activity is likely derived from mechanisms common to this class of phytochemicals. Phenolic compounds are known to exert antimicrobial effects through several pathways.

One primary mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of phenolic compounds allows them to interfere with the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components, and eventual cell death. Another potential mode of action involves the inhibition of key bacterial enzymes or the disruption of protein function through nonspecific interactions.

Effects on Adipocyte Differentiation and Lipid Metabolism

In contrast to many natural products that exhibit anti-adipogenic properties, this compound is a constituent of plant extracts that have been shown to promote adipocyte differentiation and lipid accumulation. In a study investigating compounds from Moringa oleifera, extracts from the twigs and stem bark, which contain this compound, significantly stimulated intracellular lipid accumulation in 3T3-L1 preadipocytes. nih.govresearchgate.net

The twig extract increased adipocyte differentiation by approximately 450%, while the stem bark extract led to an increase of about 290% compared to the control group. nih.gov This effect was dose-dependent and occurred without inducing cytotoxicity, indicating a specific role in promoting the maturation of preadipocytes into lipid-storing mature adipocytes. nih.gov

The pro-adipogenic activity of plant extracts containing this compound is substantiated by their effects on the expression of key genes involved in fat synthesis and storage. nih.gov Research on Moringa oleifera extracts demonstrated a marked upregulation of several critical lipogenic genes in 3T3-L1 cells. nih.govresearchgate.net

Key enzymes essential for fatty acid synthesis, Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), were upregulated. nih.gov Additionally, the expression of Stearoyl-CoA Desaturase-1 (SCD1) and Stearoyl-CoA Desaturase-2 (SCD2), which are crucial for fatty acid desaturation, was increased. nih.gov The master regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which promotes the expression of these downstream genes, was also significantly upregulated. nih.gov This coordinated increase in gene expression confirms an active lipid biosynthesis pathway, leading to enhanced lipid accumulation and adipocyte maturation. nih.gov

| Gene | Function | Fold Increase in Expression (at 100 µg/mL) |

|---|---|---|

| FAS (Fatty Acid Synthase) | Key enzyme in fatty acid synthesis | 2.42 ± 0.36 |

| ACC (Acetyl-CoA Carboxylase) | Key enzyme in fatty acid synthesis | 3.13 ± 0.56 |

| SCD1 (Stearoyl-CoA Desaturase-1) | Regulates fatty acid desaturation | 4.67 ± 0.73 |

| SCD2 (Stearoyl-CoA Desaturase-2) | Regulates fatty acid desaturation | 2.96 ± 0.36 |

| SREBP1c (Sterol Regulatory Element-Binding Protein 1c) | Master regulator of lipogenesis | 3.44 ± 0.58 |

The pro-adipogenic effects associated with this compound-containing extracts stand in stark contrast to the activities of many other well-studied natural products. Compounds like resveratrol and genistein are widely recognized for their ability to inhibit adipogenesis. nih.govmdpi.com

Resveratrol, a stilbenoid found in grapes, prevents adipogenesis in 3T3-L1 cells by down-regulating the expression of proteins involved in fatty acid metabolism, including FAS and ACC. nih.gov Similarly, genistein, an isoflavone found in legumes, demonstrates anti-adipogenic effects by blocking the activity of key transcription factors, which in turn inhibits the expression of adipogenic and lipogenic genes. mdpi.com The mechanism of these compounds is therefore opposite to that observed with extracts containing this compound, which upregulate these same genetic pathways to promote lipid accumulation.

| Compound/Extract | Effect on Adipogenesis | Effect on FAS Expression | Effect on ACC Expression | Primary Source(s) |

|---|---|---|---|---|

| Moringa oleifera Extract (contains this compound) | Promotes | Upregulates nih.gov | Upregulates nih.gov | nih.govresearchgate.net |

| Resveratrol | Inhibits | Down-regulates nih.gov | Down-regulates nih.gov | nih.gov |

| Genistein | Inhibits | Down-regulates | Down-regulates | mdpi.com |

Ecological Roles and Biotechnological Applications of Orcinol Gentiobioside

Involvement in Plant Defense Mechanisms and Interspecies Interactions

Orcinol (B57675) gentiobioside, as a glycoside, is part of a large class of molecules that play critical roles in the survival and interaction of plants within their ecosystems. greenskybio.comwikipedia.org Plants store many of their chemical defenses as inactive glycosides. wikipedia.org These compounds can be activated through enzymatic hydrolysis, which cleaves the sugar portion (glycone) from the active non-sugar portion (aglycone), releasing a defensive chemical when the plant is damaged. wikipedia.org

The primary defensive function of many glycosides is to deter herbivores. greenskybio.com These compounds can have a bitter taste, making the plant unpalatable. greenskybio.com If ingested, the released aglycone can be toxic or cause digestive issues, serving as a potent natural defense mechanism. greenskybio.comhbynm.com For example, cyanogenic glycosides, upon hydrolysis, release toxic hydrogen cyanide. frontiersin.org While specific studies on orcinol gentiobioside's direct toxicity to herbivores are limited, its chemical nature as a phenolic glycoside places it within this established defense paradigm. Phenolic compounds are well-documented for their roles in protecting plants against a wide array of organisms, including insects, fungi, and bacteria. hbynm.comnih.gov

Potential as an Allelochemical in Plant Ecology

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. nih.gov Glycosides, particularly those with phenolic aglycones like this compound, are frequently implicated in allelopathic interactions. nih.govfrontiersin.org

The release of allelochemicals into the environment from roots, leaves, and decaying plant matter can alter the soil's chemical composition, thereby affecting neighboring plants. frontiersin.org Research into various plant species has identified phenolics, terpenoids, and alkaloids as major classes of allelochemicals. nih.gov These compounds can interfere with fundamental physiological processes in competing plants, such as seed germination, seedling growth, hormone balance, photosynthesis, and nutrient uptake. nih.govnih.gov For instance, studies on other plant extracts rich in phenolic compounds have demonstrated their ability to significantly inhibit the germination and growth of competing weeds. nih.govmdpi.com

While direct studies proving the allelopathic activity of pure this compound are not extensively documented, its structure suggests a high potential for such a role. The orcinol aglycone, once released, could act as the active agent. The investigation of plant extracts from species known to produce orcinol derivatives could provide further insight into its ecological function as a potential bioherbicide, contributing to the development of sustainable weed management strategies. nih.gov

Biotechnological Production through Plant Cell Culture or Microbial Fermentation

The low concentration of many valuable secondary metabolites like this compound in their native plants makes extraction an inefficient and often unsustainable process. nih.gov Biotechnological approaches offer promising alternatives for scalable and controlled production. openagrar.de

In Vitro Cultivation of Producing Plants

Plant cell culture (PCC) is a well-established technology for producing complex natural products. nih.govmdpi.com This method involves growing undifferentiated plant cells (callus) or cell suspensions in a controlled, sterile environment using bioreactors. openagrar.demdpi.com The primary advantage of PCC is the potential for a continuous and reliable supply of the target compound, independent of geographical location, climate, or pests. nih.gov

For a compound like this compound, the process would begin with identifying high-yielding plant species, such as certain Rhodiola or Curculigo species, and establishing callus cultures from their tissues (e.g., roots or leaves). nih.govresearchgate.netplos.org Through careful selection of cell lines and optimization of culture conditions—including media composition, hormones, temperature, and light—the production of the desired metabolite can be significantly enhanced. nih.govopenagrar.de Elicitation, the practice of adding stress-inducing agents to the culture, can also be used to stimulate the plant cells' natural defense pathways and boost the synthesis of secondary metabolites. mdpi.com

| Advantage | Description | Reference |

|---|---|---|

| Sustainability | Reduces the need for wild harvesting of often slow-growing or endangered plants. | nih.gov |

| Consistency | Production is independent of environmental variables like climate and soil conditions, ensuring uniform product quality. | mdpi.com |

| Scalability | Processes can be scaled up in large bioreactors to meet industrial demand. | mdpi.com |

| Purity | Controlled conditions minimize contamination from pests, microbes, and herbicides. | nih.gov |

| Optimization | Yields can be increased through media optimization, cell line selection, and elicitation. | openagrar.demdpi.com |

Microbial Engineering for Heterologous Expression

Heterologous expression, which involves transferring the genetic blueprint for a plant's metabolic pathway into a fast-growing microorganism like yeast or bacteria, represents a powerful frontier in biotechnology. nih.govnih.gov This synthetic biology approach can achieve significantly higher yields and shorter production times compared to both wild harvesting and plant cell culture. plos.org

Significant success has been achieved in the microbial production of orcinol glucoside (OG), a closely related precursor to this compound. plos.orgresearchgate.netnih.gov Researchers successfully engineered the yeast Yarrowia lipolytica to produce high titers of OG. plos.org The process involved identifying and isolating the key genes from the source plant, Curculigo orchioides, responsible for OG biosynthesis. plos.org These genes encode for two critical enzymes: orcinol synthase (ORS), which produces the orcinol core, and a specific UDP-dependent glycosyltransferase (UGT), which attaches a glucose molecule. plos.org

By introducing these genes into Yarrowia lipolytica and optimizing the fermentation process, researchers achieved a final yield of 43.46 g/L of orcinol glucoside. plos.org This represents a more than 6,400-fold increase compared to the amount that can be extracted from the roots of the C. orchioides plant. plos.orgresearchgate.net This breakthrough demonstrates the immense potential of using engineered microbes as bio-factories for producing orcinol-based glycosides. Further engineering to introduce a second glycosyltransferase could potentially convert the microbially produced orcinol glucoside into this compound.

| Production Method | Organism | Yield | Production Time | Reference |

|---|---|---|---|---|

| Plant Extraction | Curculigo orchioides | ~0.131 mg/g dry weight | 5 years (plant growth cycle) | plos.org |

| Microbial Fermentation | Engineered Yarrowia lipolytica | 43.46 g/L (equivalent to 840 mg/g dry cell weight) | Days (fermentation cycle) | plos.org |

Sustainable Sourcing Strategies for Research and Development

Sustainable sourcing of rare or complex plant-derived compounds like this compound is critical for long-term research and potential commercialization. Over-reliance on wild harvesting can lead to the depletion of natural plant populations, particularly for slow-growing species like those in the Rhodiola genus. researchgate.net

The most viable and sustainable strategy lies in the biotechnological production methods outlined previously. Microbial fermentation via heterologous expression stands out as the most promising approach for large-scale, cost-effective, and environmentally friendly production. plos.orgnih.gov This method alleviates all pressure on wild plant populations and provides a consistent, high-purity supply chain. The successful engineering of Yarrowia lipolytica for orcinol glucoside production serves as a blueprint for developing a sustainable source of this compound. plos.org